molecular formula C9H15F3N2O3 B8295972 (R)-N-Methylpiperidine-3-carboxamide2,2,2-trifluoroacetate

(R)-N-Methylpiperidine-3-carboxamide2,2,2-trifluoroacetate

Cat. No.: B8295972
M. Wt: 256.22 g/mol
InChI Key: XBPKGZBYZOUIHT-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is a chemical compound that combines the properties of a piperidine derivative with the trifluoroacetate salt. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, while trifluoroacetate salts are commonly used in organic synthesis due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt typically involves the following steps:

    Formation of N-methylpiperidine-3-carboxamide: This can be achieved by reacting ®-piperidine-3-carboxylic acid with methylamine under suitable conditions.

    Conversion to Trifluoroacetate Salt: The resulting N-methylpiperidine-3-carboxamide is then treated with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.

Medicine

In medicinal chemistry, ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is explored for its potential therapeutic applications. Piperidine derivatives are known for their activity as central nervous system agents, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine-3-carboxamide: Lacks the trifluoroacetate group, which may affect its stability and reactivity.

    Piperidine-3-carboxamide: Lacks both the methyl and trifluoroacetate groups, resulting in different chemical properties.

    Trifluoroacetic acid: A simpler compound that lacks the piperidine moiety.

Uniqueness

®-N-methylpiperidine-3-carboxamide, trifluoroacetate salt is unique due to the combination of the piperidine derivative and the trifluoroacetate salt. This combination imparts specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C9H15F3N2O3

Molecular Weight

256.22 g/mol

IUPAC Name

(3R)-N-methylpiperidine-3-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H14N2O.C2HF3O2/c1-8-7(10)6-3-2-4-9-5-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,8,10);(H,6,7)/t6-;/m1./s1

InChI Key

XBPKGZBYZOUIHT-FYZOBXCZSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CCCNC1.C(=O)(C(F)(F)F)O

Canonical SMILES

CNC(=O)C1CCCNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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